molecular formula C8H9BF2O4 B8204193 (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid

Cat. No.: B8204193
M. Wt: 217.96 g/mol
InChI Key: KIGKQACBGBDNBN-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O4. It is a boronic acid derivative that features two fluorine atoms and two methoxy groups attached to a phenyl ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,3-difluoro-4,5-dimethoxyphenyl magnesium bromide with a boron-containing reagent such as trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent decomposition of the organometallic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Esterification: Boronate esters.

Scientific Research Applications

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluoro-2-methoxyphenyl)boronic acid
  • (3,4-Difluoro-2-methylphenyl)boronic acid
  • (3,4-Difluoro-2-isopropoxyphenyl)boronic acid

Uniqueness

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can lead to unique electronic effects that are advantageous in certain synthetic applications.

Properties

IUPAC Name

(2,3-difluoro-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGKQACBGBDNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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